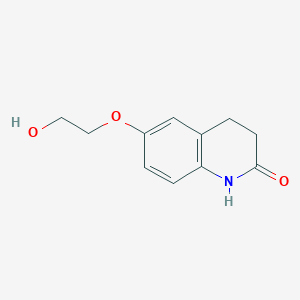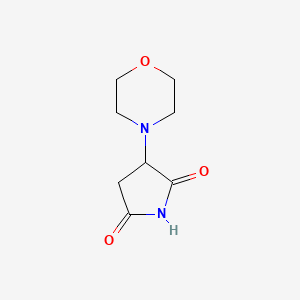![molecular formula C21H24N4O2S B2964115 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 888445-79-2](/img/structure/B2964115.png)
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule. It contains several functional groups, including a piperidine ring, a pyrimidoindole moiety, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The piperidine ring would provide some rigidity to the structure, while the pyrimidoindole moiety could potentially participate in pi stacking interactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The piperidine ring could potentially undergo reactions at the nitrogen atom, while the sulfanyl group could be oxidized to a sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine ring could make it more basic, while the sulfanyl group could make it more prone to oxidation .Applications De Recherche Scientifique
Synthesis and Medicinal Utility A significant focus has been on the one-step, three-component synthesis processes that generate privileged medicinal scaffolds based on structures like 2-amino-3,5-dicyano-6-sulfanylpyridines and corresponding 1,4-dihydropyridines. These compounds have shown a manifold of medicinal utilities, including promising anti-inflammatory properties. The synthesis approach is notable for its efficiency, producing structurally diverse compounds through reactions involving aldehydes, thiols, and malononitrile. This method highlights the compound's versatility in drug discovery and development processes (Evdokimov et al., 2006).
Heterocyclic Chemistry and Biological Activities Research has also explored the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, showcasing a wide spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant effects. The study presented a simple and efficient method for synthesizing these derivatives, offering excellent yields under both conventional and heterogeneous conditions. This research underscores the compound's potential as a backbone for developing new therapeutic agents with diverse biological activities (Bassyouni & Fathalla, 2013).
Anti-Helicobacter pylori Agents Another application involves the development of novel structures derived from similar compounds as potent and selective activities against the gastric pathogen Helicobacter pylori. This research identified compounds displaying low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to traditional treatments. The findings contribute to the search for new anti-H. pylori agents, emphasizing the compound's role in addressing antibiotic resistance challenges (Carcanague et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further studies to determine its properties and potential uses. This could involve experimental studies to determine its physical and chemical properties, as well as potentially biological studies to determine its activity against biological targets .
Propriétés
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-10-25-20(27)19-18(15-6-4-5-7-16(15)22-19)23-21(25)28-13-17(26)24-11-8-14(2)9-12-24/h3-7,14,22H,1,8-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVCZIDRLUCEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964032.png)

![(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)

![1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine](/img/structure/B2964038.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide](/img/structure/B2964039.png)


![3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2964042.png)
![2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol](/img/structure/B2964043.png)
![2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2964046.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2964048.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2964053.png)